11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

Cannabinoid receptor pharmacology CB1 binding affinity Psychoactivity prediction

THC-COOH (11-Nor-9-carboxy-delta-9-tetrahydrocannabinol) is the non-psychoactive terminal oxidative metabolite of THC, persisting in urine for 3–30+ days—the only legally defensible biomarker for historical cannabis exposure. Immunoassay kits are calibrated against THC-COOH at 50 ng/mL cutoff; substituting with THC or 11-OH-THC introduces quantification bias. LC-MS/MS methods require distinct calibration ranges. Procure high-purity THC-COOH reference standards (≥98%) to ensure metrological traceability and ISO/IEC 17025 accreditation for forensic, clinical, and workplace drug testing.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 56354-06-4
Cat. No. B1212166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
CAS56354-06-4
Synonyms(6aR-trans)-isomer of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
11-nor-9-carboxy-delta(9)-tetrahydrocannabinol
11-nor-9-carboxy-delta-9-tetrahydrocannabinol
11-nor-9-carboxy-THC
11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
delta(1)-tetrahydrocannabinol-7-oic acid
delta(9)-tetrahydrocannabinol-11-oic-acid
delta-9-11-carboxytetrahydrocannabinol
hexadeutero-11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
tetrahydrocannabinol-7-oic acid
THC-11-oic acid
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
InChIInChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1
InChIKeyYOVRGSHRZRJTLZ-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH, CAS 56354-06-4): Procurement-Grade Reference Standard for Forensic and Clinical Toxicology


11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH) is the major non-psychoactive terminal oxidative metabolite of delta-9-tetrahydrocannabinol (THC), formed via hepatic cytochrome P450-mediated oxidation of 11-hydroxy-THC [1]. It is widely recognized as the principal urinary biomarker for cannabis consumption in forensic, workplace, and clinical drug-testing programs [2]. Unlike its parent compound THC and the intermediate metabolite 11-OH-THC, THC-COOH exhibits negligible binding affinity for cannabinoid CB1 and CB2 receptors and does not elicit psychoactive effects [3]. Its extended terminal elimination half-life and broad detection window make it the definitive target analyte for confirmatory cannabis use testing [4].

Why THC-COOH Cannot Be Replaced by THC, 11-OH-THC, or Other Cannabinoid Metabolites in Analytical and Forensic Workflows


THC-COOH occupies a unique position in the cannabinoid metabolic cascade that precludes generic substitution with THC or 11-OH-THC. THC is rapidly cleared from plasma with a short half-life (approx. 0.75 h), limiting its detection window to hours after use [1]. In contrast, THC-COOH persists in urine for 3–30+ days depending on use frequency due to its extensive plasma protein binding, enterohepatic recirculation, and sequestration in adipose tissue [2]. Furthermore, immunoassay platforms are specifically calibrated against THC-COOH at defined cutoffs (e.g., 50 ng/mL), and cross-reactivity with 11-OH-THC or THC-glucuronide varies substantially across assay formats, introducing quantification bias if the wrong target analyte is assumed [3]. LC-MS/MS methods also require distinct calibration ranges and ionization parameters for THC-COOH versus earlier-eluting parent and hydroxy-metabolites [4]. These fundamental differences in pharmacokinetics, immunoreactivity, and analytical behavior mean that substituting THC-COOH with any in-class analog will produce either false-negative results, inaccurate quantification, or legally indefensible forensic conclusions.

Quantitative Differentiation Evidence for 11-Nor-9-carboxy-delta-9-THC (CAS 56354-06-4) Against Four Key Comparators


CB1 Receptor Binding Affinity: THC-COOH Exhibits Negligible Binding vs. THC (Ki ≈ 5.91 nM) and 11-OH-THC (Ki ≈ 0.37 nM)

THC-COOH is pharmacologically distinct from its metabolic precursors. Unlike THC, which binds CB1 with a Ki of approximately 5.91 nM, and 11-OH-THC, which binds CB1 with a Ki of approximately 0.37 nM [1], THC-COOH has negligible affinity for both CB1 and CB2 receptors and is therefore non-psychoactive [2]. This lack of CB1 activity is a defining characteristic that makes THC-COOH uniquely suited as a forensic biomarker: its presence confirms cannabis exposure without confounding pharmacological effects.

Cannabinoid receptor pharmacology CB1 binding affinity Psychoactivity prediction Toxicology screening

Urinary Detection Window: THC-COOH Detectable for 30–60 Days in Chronic Users vs. THC Detectable for Hours Only

The urinary detection window of THC-COOH vastly exceeds that of parent THC and 11-OH-THC. THC itself is detectable in oral fluid for only 2–24 h after a single smoked dose [1]. In contrast, THC-COOH can be detected in urine for more than 7 days after a single use, and for 30 to 60 days following cessation of chronic use, due to accumulation and slow release from adipose tissue [2]. In controlled administration studies, the terminal urinary elimination half-life of THC-COOH ranged from 44.2 to 64.0 h across oral THC doses of 0.39–14.8 mg/day, with no significant dose-dependent differences [3].

Forensic toxicology Workplace drug testing Detection window Urine biomarker

Immunoassay Cross-Reactivity: THC-COOH at 121% vs. 11-OH-THC at 198% Cross-Reactivity in Oral Fluid ELISA – Critical for Assay Selection

In a validated enzyme immunoassay (Immunalysis Sweat/OF THC Direct ELISA) for oral fluid cannabinoid screening, cross-reactivities measured at 4 µg/L were: 11-hydroxy-THC 198%, delta-8-THC 128%, 11-nor-9-carboxy-THC (THC-COOH) 121%, THC (target) 98%, cannabinol 87%, THCCOOH-glucuronide 11%, THC-glucuronide 10%, and cannabidiol 2.4% [1]. The high cross-reactivity of 11-OH-THC (198%) relative to THC-COOH (121%) means that in samples containing predominantly 11-OH-THC, the immunoassay signal may be disproportionately amplified, potentially leading to false-positive screening results if THC-COOH is assumed as the sole contributor [1].

Immunoassay validation Cross-reactivity Oral fluid testing Screening assay

LC-MS/MS Analytical Range: THC-COOH Requires 5-Fold Wider Linear Range (2.5–100 ng/mL) Than THC and 11-OH-THC (0.5–20 ng/mL)

In a validated on-line SPE LC-MS/MS method for whole blood, the linear calibration ranges were 0.5–20 ng/mL for THC and 11-OH-THC, but 2.5–100 ng/mL for THC-COOH [1]. This 5-fold upward shift in the lower limit of quantification (LLOQ: 2.5 ng/mL vs. 0.5 ng/mL) and the extended upper limit (100 ng/mL vs. 20 ng/mL) reflect the substantially higher circulating concentrations of THC-COOH relative to its precursors. Correlation coefficients of ≥0.9980 were achieved for all three analytes, and the method avoided artificial THC-COOH elevation from glucuronide hydrolysis that plagued earlier GC-MS procedures using high-pH derivatization [1].

LC-MS/MS method validation Forensic analytical chemistry Calibration range Whole blood analysis

Peak Plasma Concentration: THC-COOH Reaches 196.9 µg/L vs. THC at 3.8 µg/L – A 52-Fold Difference After High-Dose Oral THC

Following continuous high-dose oral THC administration (20 mg every 4–8 h for 7 days), mean peak plasma concentrations were 3.8 µg/L for free THC, 3.0 µg/L for 11-OH-THC, and 196.9 µg/L for THC-COOH, measured 22.5 h after the last dose [1]. The approximately 52-fold higher peak plasma concentration of THC-COOH versus THC underscores why separate, higher-range calibration is essential for THC-COOH quantification and why procurement of THC-COOH reference standards at appropriate concentrations is critical for method validation [1][2].

Clinical pharmacokinetics Plasma concentration Oral THC administration Therapeutic drug monitoring

Metrological Traceability: NIST SRM 1507b Provides Certified THC-COOH Concentrations in Urine Matrix – No Comparable CRM Exists for 11-OH-THC

The National Institute of Standards and Technology (NIST) has issued and certified Standard Reference Material (SRM) 1507b, consisting of freeze-dried human urine fortified with THC-COOH at two different certified concentration levels plus a blank urine matrix [1]. This SRM is explicitly designed for validating the accuracy of analytical methods for THC-COOH determination in urine. No comparable certified reference material (CRM) at this level of metrological rigor exists for 11-OH-THC. Laboratories using NIST SRM 1507b can demonstrate traceability of their THC-COOH measurements to a national metrology institute, which is required for ISO/IEC 17025 accreditation in forensic toxicology [2].

Certified reference material NIST SRM 1507b Method validation Quality assurance

Procurement-Driven Application Scenarios for 11-Nor-9-carboxy-delta-9-THC (THC-COOH, CAS 56354-06-4)


Forensic Toxicology: Confirmatory Urine Drug Testing with NIST-Traceable Calibration

Forensic toxicology laboratories performing GC-MS or LC-MS/MS confirmation of cannabis use in urine must procure THC-COOH as the primary analytical standard. NIST SRM 1507b provides matrix-matched certified reference material for method validation and ongoing quality control, ensuring metrological traceability required for ISO/IEC 17025 accreditation [1]. The extended detection window of THC-COOH (up to 60 days in chronic users) makes it the only legally defensible biomarker for demonstrating historical cannabis exposure in probation, child custody, and workplace testing programs [2].

Clinical Pharmacokinetic Studies: Monitoring Cannabinoid-Based Therapeutics

In clinical trials of oral THC formulations (e.g., dronabinol, nabilone, or cannabis extracts), THC-COOH plasma concentrations reach 196.9 µg/L after high-dose administration—approximately 52-fold higher than parent THC levels—making THC-COOH the only analyte reliably quantifiable beyond 24 h post-dose [1]. Procurement of high-purity THC-COOH reference standards spanning the 2.5–100 ng/mL (blood) or higher (plasma) calibration range is essential for laboratories conducting therapeutic drug monitoring or pharmacokinetic modeling in patient populations [2].

Immunoassay Kit Development: Calibrator and Cross-Reactivity Panel Design

Manufacturers developing ELISA or HEIA screening kits for cannabinoids must include THC-COOH as the primary calibrator, since most commercial immunoassays target the 11-nor-9-carboxy moiety at a 50 ng/mL cutoff [1]. Cross-reactivity data from published validation studies demonstrate that 11-OH-THC cross-reacts at 198% versus THC-COOH at 121% in oral fluid ELISA, making it imperative that kit developers provide explicit cross-reactivity tables to end-users to avoid interpretive errors [2]. Procurement of both THC-COOH and its major cross-reactants as a panel is recommended for rigorous kit validation.

Environmental Exposure Studies: Differentiating Active Use from Passive Contamination

In forensic hair testing and oral fluid analysis, THC-COOH is not present in cannabis smoke and therefore serves as a definitive marker of active ingestion, unlike THC which can be deposited externally via passive environmental exposure [1]. Studies comparing THC-OH and THC-COOH in hair samples demonstrated that THC-COOH concentrations ranged from 0.1 to 54.3 pg/mg hair, and its detection alongside THC-OH is recommended to unequivocally differentiate consumption from external contamination [2]. Laboratories conducting hair testing for legal or employment purposes should procure both THC-COOH and 11-OH-THC reference materials as a paired analyte panel.

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